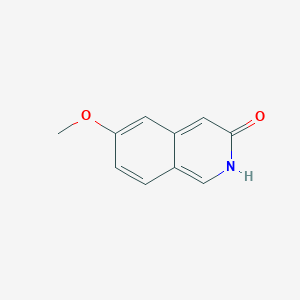

6-methoxy-2H-isoquinolin-3-one

描述

Structure

3D Structure

属性

IUPAC Name |

6-methoxy-2H-isoquinolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-9-3-2-7-6-11-10(12)5-8(7)4-9/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWRCWZNJABOKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=O)NC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10615760 | |

| Record name | 6-Methoxyisoquinolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10615760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51463-14-0 | |

| Record name | 6-Methoxyisoquinolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10615760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Methoxy 2h Isoquinolin 3 One and Its Structural Analogues

Conventional and Cyclization-Based Synthetic Routes

Traditional methods for the synthesis of the isoquinoline (B145761) core often rely on the formation of the heterocyclic ring through intramolecular reactions of suitably functionalized acyclic precursors. These methods, while established, continue to be refined for improved efficiency and substrate scope.

Pictet-Spengler Reaction and its Variants for Isoquinoline Ring Formation

The Pictet-Spengler reaction is a cornerstone in isoquinoline synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. nih.gov For the synthesis of 6-methoxy-substituted isoquinolines, a common starting material is 2-(3-methoxyphenyl)ethylamine. researchgate.net The reaction proceeds through the formation of an iminium ion, which then undergoes electrophilic attack on the electron-rich aromatic ring to form the tetrahydroisoquinoline skeleton. nih.gov

The classic Pictet-Spengler reaction typically yields tetrahydroisoquinolines, which can then be further oxidized to the corresponding isoquinolinones. For instance, the reaction of 2-(3,4-dimethoxyphenyl)ethylamine with arylglyoxals in the presence of hydrochloric acid has been used to produce 1-aroyl-1,2,3,4-tetrahydroisoquinolines. scienceasia.org While this specific example leads to a different substitution pattern, the principle remains applicable. The synthesis of 6-methoxy-1,2,3,4-tetrahydroisoquinoline (B104604) from 2-(3-methoxyphenyl)ethylamine via a Pictet-Spengler condensation has been reported as a practical and improved method. researchgate.net

Variants of the Pictet-Spengler reaction, such as the N-acyliminium ion Pictet-Spengler reaction, utilize N-acyliminium ions as powerful electrophiles, allowing for the cyclization of less activated aromatic rings under milder conditions. nih.gov These methods have been successfully employed in the synthesis of complex polycyclic systems, including those derived from 3-methoxy and 3,4-dimethoxy phenylalanine. nih.govuj.edu.pl

| Reactants | Conditions | Product | Reference |

| 2-(3-Methoxyphenyl)ethylamine, Formaldehyde | Acid catalyst (e.g., HCl) | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | researchgate.net |

| 2-(3,4-Dimethoxyphenyl)ethylamine, Phenylglyoxal hydrate | 3N Hydrochloric acid, reflux | 1-Benzoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | scienceasia.org |

| L-amino acid, ketone, isocyanide, aminoacetaldehyde dimethyl acetal | MeOH/H2O, then Formic acid | Polycyclic isoquinoline derivatives | nih.gov |

Intramolecular Cyclization Approaches of Precursors

Intramolecular cyclization represents a broad and versatile strategy for the synthesis of isoquinolinones from various open-chain precursors. These reactions can be promoted by different catalysts and conditions, often leading to high regioselectivity.

A highly efficient method for the synthesis of isoquinolines and isoquinoline N-oxides has been developed through a copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. organic-chemistry.orgbeilstein-journals.org This approach is notable for its mild conditions and the use of a green solvent. By choosing whether to protect the hydroxyl group of the oxime, the reaction can be directed to selectively cleave the N-O or O-H bond, yielding either isoquinolines or isoquinoline N-oxides. organic-chemistry.orgbeilstein-journals.org For example, the synthesis of the drug Moxaverine, which contains a dimethoxy-substituted isoquinoline core, has been achieved using this methodology. researchgate.net

Another approach involves the intramolecular cyclization of o-alkenylbenzamides. The use of the hypervalent iodine(III) reagent phenyliodonium (B1259483) diacetate (PIDA) can mediate the intramolecular oxidative cyclization of alkyne-tethered N-alkoxybenzamides to form isoquinolinones. researchgate.net The solvent can play a crucial role in directing the chemoselectivity of such reactions. researchgate.net Furthermore, palladium-catalyzed intramolecular aerobic aza-Wacker cyclizations of o-alkenylbenzamides can selectively produce isoquinolin-1(2H)-ones. researchgate.net

The cyclization of (2-cyanophenyl)acetyl chlorides in the presence of anhydrous hydrogen halides provides a route to 1-halo-3-isoquinolinols, which are tautomers of isoquinolin-3-ones. A convenient synthesis of 1-chloro-6-methoxy-isoquinolin-3-ol has been reported through the acid-promoted cyclization of 2-cyano-5-methoxy-phenylacetyl chloride. slideshare.net

| Precursor | Catalyst/Reagent | Key Features | Reference |

| (E)-2-Alkynylaryl oxime derivatives | Cu(I) | Water solvent, selective N-O/O-H cleavage | organic-chemistry.orgbeilstein-journals.org |

| Alkyne-tethered N-alkoxybenzamides | Phenyliodonium diacetate (PIDA) | Intramolecular oxidative annulation | researchgate.net |

| 2-Cyano-5-methoxy-phenylacetyl chloride | Acid | Forms 1-chloro-6-methoxy-isoquinolin-3-ol | slideshare.net |

Stobbe-Type Condensation in Isoquinolinone Synthesis

The Stobbe condensation involves the reaction of a succinic acid ester with an aldehyde or ketone in the presence of a strong base to form an alkylidenesuccinic acid or its corresponding ester. wits.ac.zamdpi.com This reaction can be a key step in the synthesis of naphthalene (B1677914) and, by extension, isoquinoline ring systems.

For example, a Stobbe-type condensation between diethyl homophthalate and p-anisaldehyde has been used to form an anhydride (B1165640) precursor. This anhydride can then react with primary amines, leading to ring-opening and subsequent recyclization to yield 4-(4-methoxybenzylidene)isoquinoline-1,3-diones. dntb.gov.uarsc.org While this leads to a dione, it demonstrates the utility of the Stobbe condensation in building the foundational structure for substituted isoquinolines. The synthesis of naphthoquinone fungal metabolites has also utilized a Stobbe condensation in the construction of a dimethoxy-substituted naphthalene segment, which is structurally related to the core of 6-methoxy-2H-isoquinolin-3-one. rsc.org

| Reactants | Base | Intermediate/Product | Reference |

| Diethyl homophthalate, p-Anisaldehyde | Not specified | Anhydride for isoquinoline-1,3-dione synthesis | dntb.gov.ua |

| 2,4-Dimethoxybenzaldehyde, Succinic ester | Not specified | Naphthalene segment for natural product synthesis | rsc.org |

Transition-Metal-Catalyzed and C-H Functionalization Strategies

In recent years, transition-metal-catalyzed reactions, particularly those involving C-H activation, have emerged as powerful tools for the efficient and atom-economical synthesis of heterocyclic compounds, including isoquinolinones.

Palladium(II) and Rhodium(III) Catalysis in Isoquinolinone Synthesis

Palladium and rhodium catalysts are at the forefront of modern isoquinolinone synthesis. These metals can catalyze the annulation of various benzamides with alkynes and other coupling partners through C-H activation pathways.

Palladium(II)-catalyzed synthesis of isoquinolines can be achieved through the cyclization of 2-(1-alkynyl)benzaldimines. wikipedia.org A palladium-catalyzed, one-pot, two-step method has been developed for the synthesis of 3-methylisoquinoline (B74773) derivatives from benzylamines and allyl acetate (B1210297), proceeding through a tandem C-H allylation and intermolecular amination. thieme-connect.de Furthermore, a palladium-catalyzed C-H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters has been described for the synthesis of 3,4-substituted hydroisoquinolones with good yields and excellent regioselectivity. dntb.gov.ua The synthesis of isoquinolinones via a palladium-catalyzed sequential cyclization and N-O bond cleavage of N-methoxy-o-alkynylbenzamides has also been reported. researchgate.net

Rhodium(III) catalysts are highly effective for the synthesis of isoquinolones via the annulation of benzamides. researchgate.net An external-oxidant-free method involves the Rh(III)-catalyzed reaction of benzhydroxamic acids with alkynes, where the N-O bond acts as an internal oxidant. Rhodium(III)-catalyzed C-H activation has also been used in the coupling of O-pivaloyl benzhydroxamic acids with cyclopropenes to afford 4-substituted isoquinolones. A recent development uses vinyl selenone as an acetylene (B1199291) surrogate in a Rh(III)-catalyzed annulative coupling to produce 3,4-unsubstituted isoquinolines under mild conditions. organic-chemistry.org

| Catalyst | Reactants | Key Features | Reference |

| Palladium(II) | Benzylamines, Allyl acetate | One-pot, two-step C-H allylation/amination | thieme-connect.de |

| Palladium(II) | N-Methoxy benzamides, 2,3-Allenoic acid esters | C-H activation/annulation, high regioselectivity | dntb.gov.ua |

| Rhodium(III) | Benzhydroxamic acids, Alkynes | External-oxidant-free, N-O bond as internal oxidant | |

| Rhodium(III) | O-Pivaloyl benzhydroxamic acids, Cyclopropenes | C-H activation mediated coupling | |

| Rhodium(III) | Benzimidates, Allyl carbonates | Cascade C-H activation/cyclization with H2 liberation | researchgate.net |

Ruthenium-Catalyzed Annulation and C-H/N-N Activation

Ruthenium catalysts offer a cost-effective and efficient alternative for the synthesis of isoquinolones through various activation modes. Ruthenium-catalyzed oxidative annulation of N-methoxybenzamides with alkynes proceeds via C-H activation to yield isoquinolones in high yields under mild conditions. This methodology has been applied to a wide range of substrates.

A notable strategy involves the ruthenium-catalyzed annulation of N-Cbz hydrazones with internal alkynes via C-H/N-N bond activation. researchgate.net This protocol is rapid, occurring under microwave irradiation, and environmentally benign, using PEG as a solvent. researchgate.net Ruthenium-catalyzed synthesis of isoquinolones has also been achieved through the C-H/N-O bond functionalization of N-methoxybenzamides and alkynes in water, highlighting the green chemistry potential of this approach.

A short and convenient total synthesis of 6,8-dimethoxy-1,3-dimethylisoquinoline (B11888200) has been reported employing a methoxime-directed ruthenium-catalyzed allylation, followed by isomerization and a microwave-assisted 6π-azaelectrocylization. This demonstrates the direct applicability of ruthenium catalysis for the synthesis of methoxy-substituted isoquinolines. Additionally, ruthenium-catalyzed cycloisomerization of o-alkynylphenyl nitrones has been shown to produce 3(2H)-isoquinolones efficiently. nih.gov

| Catalyst System | Reactants | Activation Mode | Key Features | Reference |

| [RuCl2(p-cymene)]2 | N-Methoxybenzamides, Alkynes | C-H Activation | Mild conditions, high yields | |

| Ru catalyst | N-Cbz hydrazones, Internal alkynes | C-H/N-N Activation | Microwave-assisted, green solvent (PEG) | researchgate.net |

| [RuCl2(p-cymene)]2 | N-Methoxybenzamides, Alkynes | C-H/N-O Functionalization | Reaction in water | |

| Ruthenium catalyst | Methoxime of 2,4-dimethoxyacetophenone, Allyl source | C-H Activation/Alkenylation | Total synthesis of a dimethoxy-isoquinoline | |

| Ruthenium catalyst | o-Alkynylphenyl nitrones | Cycloisomerization | Efficient synthesis of 3(2H)-isoquinolones | nih.gov |

Metal-Free Cascade Reactions for Isoquinolinone Scaffolds

The development of metal-free cascade reactions represents a significant advancement in the synthesis of isoquinolinone frameworks, offering a more sustainable and cost-effective alternative to traditional transition-metal-catalyzed methods. ecust.edu.cnrsc.org These reactions often proceed through a series of intramolecular and intermolecular bond-forming events, initiated by a simple catalyst or even under catalyst-free conditions.

One notable metal-free approach involves the cascade reactions of alkynols with imines, utilizing potassium tert-butoxide as the catalyst. This method allows for the synthesis of isoquinolin-1(2H)-one derivatives in good yields. ecust.edu.cn The reaction proceeds through a cascade process that can be tuned by the choice of solvent. For instance, conducting the reaction in DMSO favors the formation of isoquinolin-1(2H)-ones. ecust.edu.cn Furthermore, a three-component reaction of alkynols, aldehydes, and amines has been successfully developed to produce isoquinolin-1(2H)-ones, highlighting the versatility of this metal-free approach. ecust.edu.cn

Another innovative metal-free cascade reaction leads to the formation of isoquinoline-1,3,4(2H)-triones. mdpi.com This process involves the reaction of methyl-2-(2-bromoacetyl)benzoate with primary amines, followed by an unexpected in situ air oxidation. mdpi.comresearchgate.net This method provides access to a range of isoquinoline-1,3,4(2H)-triones, which are of interest for their oxygen-rich heterocyclic scaffold. mdpi.com

Furthermore, catalyst- and solvent-free conditions have been developed for the synthesis of 1-substituted-3-isoquinolinones through a Mannich-initiated cascade reaction. rsc.org This method utilizes imines derived from 2-formylphenyl acetate and various nucleophiles like nitromethane (B149229) and dimethyl malonate, affording the products in good to high yields. rsc.org The reaction is triggered by the basicity of the imine, which is sufficient to deprotonate the nucleophile. rsc.org

The table below summarizes key aspects of these metal-free cascade reactions.

| Reaction Type | Starting Materials | Catalyst/Conditions | Product | Key Features |

| Alkynol-Imine Cascade | Alkynols, Imines | t-BuOK in DMSO | Isoquinolin-1(2H)-ones | Metal-free, solvent-dependent selectivity. ecust.edu.cn |

| Air Oxidation Cascade | Methyl-2-(2-bromoacetyl)benzoate, Primary Amines | Air oxidation | Isoquinoline-1,3,4(2H)-triones | In situ oxidation, metal-free. mdpi.comresearchgate.net |

| Mannich-Initiated Cascade | Imines from 2-formylphenyl acetate, Nucleophiles | Catalyst- and solvent-free | 1-Substituted-3-isoquinolinones | Green chemistry principles, high atom economy. rsc.org |

Emerging and Green Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for the synthesis of isoquinolinones. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. ajgreenchem.comijnrd.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ajgreenchem.comijnrd.org The use of microwave irradiation has been successfully applied to the synthesis of various heterocyclic compounds, including isoquinolinones. mdpi.comnih.gov

For instance, a rapid and sustainable approach for synthesizing isoquinolines and isoquinolinones utilizes a homogeneous recyclable ruthenium catalyst in polyethylene (B3416737) glycol (PEG) media, assisted by microwave energy. researchgate.net This method has been extended to the annulation of ketazines with internal alkynes. researchgate.net Another example is the microwave-assisted synthesis of 2-(5-(5-(4-substituted phenyl)-2-(5-methoxy-2H-chromen-3-yl)-1H-imidazol-1-yl)alkyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives, which demonstrated higher yields and shorter reaction times compared to conventional heating. researchgate.net

The development of catalyst-free and solvent-free synthetic methods is a significant step towards achieving greener chemical processes. beilstein-journals.orgorientjchem.org These reactions reduce pollution, lower costs, and simplify purification procedures. beilstein-journals.org

A notable example is the synthesis of 1-substituted-3-isoquinolinones via a Mannich-initiated cascade reaction, which proceeds under catalyst- and solvent-free conditions. rsc.org This reaction demonstrates high atom and step economy, key principles of green chemistry. rsc.orgacs.org Similarly, the synthesis of octahydroquinazolinones has been achieved through a grindstone method without any solvent or catalyst, highlighting the potential of mechanochemistry in green synthesis. orientjchem.org

A green synthesis of 1-phenyl isoquinoline derivatives has been developed using a homogeneous and recyclable ruthenium catalyst, [Ru(p-cymene)Cl2]2, in PEG-400, a biodegradable and green solvent. ajgreenchem.com This system allows for a simple extraction procedure and reuse of the catalyst. ajgreenchem.com Another approach involves a reusable ruthenium catalyst in PEG solvent, aided by microwave energy, for the synthesis of isoquinolones. rsc.org Heterogeneous catalysts, such as activated carbon-supported copper(II) tetrafluoroborate (B81430) (Cu(BF4)2/AC), have also been developed for the synthesis of N-substituted isoquinolin-1(2H)-ones. acs.org

The following table provides an overview of these emerging and green synthetic approaches.

| Approach | Methodology | Catalyst/Conditions | Product | Advantages |

| Microwave-Assisted Synthesis | Ruthenium-catalyzed annulation | [Ru(p-cymene)Cl2]2 in PEG, Microwave | Isoquinolinones | Rapid, sustainable, high atom economy. researchgate.net |

| Catalyst- and Solvent-Free | Mannich-initiated cascade | Heat | 1-Substituted-3-isoquinolinones | Environmentally benign, high yield. rsc.org |

| Recyclable Catalytic System | Homogeneous ruthenium catalysis | [Ru(p-cymene)Cl2]2 in PEG-400 | 1-Phenyl Isoquinolines | Recyclable catalyst, green solvent. ajgreenchem.com |

Catalyst-Free and Solvent-Free Methodologies

Advanced Derivatization and Functionalization Strategies

The functionalization of the isoquinolinone core is essential for creating a diverse range of compounds with potential biological activities. Advanced strategies focus on achieving regioselective substitutions and halogenations.

Regioselective functionalization allows for the precise introduction of substituents at specific positions on the isoquinolinone ring system. Palladium-catalyzed C-H functionalization has proven to be a powerful tool for this purpose, enabling the regioselective chlorination, bromination, and iodination of arene C-H bonds using N-halosuccinimides as the oxidant. organic-chemistry.org This method can provide products that are complementary to those from traditional electrophilic aromatic substitution reactions. organic-chemistry.org

For quinoline (B57606) and isoquinoline N-oxides, a practical method for regioselective halogenation has been developed using Vilsmeier reagent, generated in situ from POX3 and DMF. researchgate.net This approach is applicable to a broad range of substrates. researchgate.net In the case of 6-methoxy quinolines, iodination has been shown to selectively occur at the C5 position. rsc.org The bromination of 4,4-dibromo-2-phenylisoquinoline-1,3-(2H,4H)dione has also been reported. mdpi.com

The table below details specific examples of regioselective halogenation of isoquinoline and related structures.

| Substrate | Reagent | Position of Halogenation | Product | Reference |

| Quinoline N-oxides | PPh3/Cl3CCN | - | Chloroquinolines | researchgate.net |

| Isoquinoline N-oxides | PPh3/Cl3CCN | - | Chloroisoquinolines | researchgate.net |

| Fused Heterocyclic N-oxides | Vilsmeier Reagent (POX3/DMF) | - | Halogenated N-oxides | researchgate.net |

| 6-Methoxy quinoline | - | C5 | 5-Iodo-6-methoxy quinoline | rsc.org |

| 2-Phenylisoquinoline-1,3-(2H,4H)dione | - | C4 | 4,4-Dibromo-2-phenylisoquinoline-1,3-(2H,4H)dione | mdpi.com |

Construction of Fused Hybrid Heterocyclic Systems

The isoquinolinone core serves as a versatile platform for the construction of more complex, polycyclic, and sp³-rich molecular architectures. These fused systems are of significant interest in drug discovery due to their unique three-dimensional shapes and potential for improved physicochemical properties.

One notable strategy involves the reaction of isoquinoline derivatives to form thiazolo[2,3-a]isoquinolines. For instance, the reaction between 1-(furan-2-yl)-3,4-dihydroisoquinoline (B8667347) and thioglycolic acid using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent yields a 10b-(furan-2-yl)-5,6-dihydro-2H-thiazolo[2,3-a]isoquinolin-3(10bH)-one derivative. This transformation demonstrates the utility of the dihydroisoquinoline skeleton in building fused heterocyclic systems through cyclocondensation reactions.

Another approach involves the individual addition reactions of γ-mercapto-α,β-unsaturated esters and amides with 3,4-dihydroisoquinolines. nih.govsemanticscholar.org This method proceeds under mild conditions and provides access to various 3-substituted thiazolo[2,3-a]isoquinoline derivatives in good yields and with significant diastereoselectivity. nih.govsemanticscholar.org The reaction is initiated by an aza-Michael addition, followed by an intramolecular cyclization to furnish the fused thiazolo[2,3-a]isoquinoline core. semanticscholar.org The versatility of this method allows for the introduction of various substituents, leading to a library of structurally diverse fused heterocycles.

The synthesis of these fused systems is crucial as they are analogs of the oxazolidine (B1195125) moiety found in potent antitumor agents like quinocarcin (B1679961) and tetrazomine. nih.govsemanticscholar.org Dihydrothiazolo[2,3-α]isoquinolinones also serve as key precursors for the synthesis of bioactive alkaloids such as salsolidine. nih.govsemanticscholar.org

Table 1: Examples of Fused Hybrid Heterocyclic Systems Derived from Isoquinolines

| Starting Isoquinoline Derivative | Reagent(s) | Fused Product System | Key Transformation | Reference |

|---|---|---|---|---|

| 1-(Furan-2-yl)-3,4-dihydroisoquinoline | Thioglycolic acid, DCC | Thiazolo[2,3-a]isoquinolin-3(10bH)-one | Cyclocondensation | |

| 3,4-Dihydroisoquinolines | γ-Mercapto-α,β-unsaturated esters/amides | Thiazolo[2,3-a]tetrahydroisoquinolines | Tandem Aza-Michael addition/Cyclization | nih.govsemanticscholar.org |

| N-4,3-dimethoxyphenethylthiazolidinedione | N-Acyliminium ion or Parham cyclization | Thiazolo[4,3-a]isoquinolinones | Intramolecular Cyclization | mdpi.com |

Mannich-Initiated Cascade Reactions for Substituted Isoquinolinones

Cascade reactions, which involve two or more bond-forming transformations in a single synthetic operation, represent a highly efficient and atom-economical approach to complex molecules. Mannich-initiated cascade reactions have emerged as a powerful tool for the synthesis of 1-substituted-3-isoquinolinones. researchgate.net

A notable methodology involves the catalyst- and solvent-free reaction between imines derived from 2-formylphenyl acetates and carbon nucleophiles like nitromethane or dimethylmalonate. researchgate.netrsc.org This process is initiated by a nucleophilic addition to the imine (an aza-Mannich reaction), which is followed by a spontaneous intramolecular cyclization (lactamization) to afford the 1-substituted-3-isoquinolinone core. researchgate.net This strategy is particularly attractive due to its operational simplicity and adherence to green chemistry principles. researchgate.net

The scope of this reaction is broad, tolerating various substituents on the starting materials. For example, the synthesis can be successfully performed using an aldehyde precursor bearing a methoxy (B1213986) group at the 6-position of the phenyl ring, leading to products like this compound derivatives. rsc.org The reaction proceeds in good to high yields with a range of primary amines used to form the initial imine. researchgate.net The presence of electron-donating or electron-withdrawing groups on the aromatic ring of the starting phenyl acetate does not significantly affect the reactivity, highlighting the robustness of this method. researchgate.net

Table 2: Synthesis of 1-Substituted-3-Isoquinolinones via Mannich-Initiated Cascade

| Amine Component | Nucleophile | Substituent on Phenyl Ring | Yield | Reference |

|---|---|---|---|---|

| Benzylamine | Nitromethane | H | 90% | researchgate.net |

| Benzylamine | Dimethylmalonate | H | 85% | researchgate.net |

| 4-Methoxybenzylamine | Nitromethane | H | 92% | researchgate.net |

| 4-Methoxybenzylamine | Dimethylmalonate | H | 88% | researchgate.net |

| Benzylamine | Nitromethane | 6-Methoxy | Good Yield | rsc.org |

| Benzylamine | Nitromethane | 6-Nitro | Good Yield | researchgate.net |

Reductive Amination and N-Alkylation in Isoquinolinone Chemistry

Functionalization of the nitrogen atom of the isoquinolinone ring is a key strategy for modulating the biological and pharmacological properties of these scaffolds. Reductive amination and direct N-alkylation are two of the most fundamental and widely used methods for introducing substituents at this position.

Reductive amination provides a powerful route to N-substituted 1,4-dihydro-3(2H)-isoquinolinones starting from methyl-2-(2-formylphenyl)acetate. uea.ac.uk In this one-pot process, the aldehyde starting material reacts with a primary amine to form an intermediate imine, which is subsequently reduced and cyclized to yield the desired N-substituted isoquinolinone. uea.ac.ukresearchgate.net The choice of reducing agent depends on the nature of the amine; sodium borohydride (B1222165) is effective for less hindered amines (H₂NCH₂R), while more substituted amines (H₂NCHR¹R²) require a transfer hydrogenation system, such as palladium on carbon with ammonium (B1175870) formate (B1220265) as the hydrogen source. uea.ac.uk This method allows for the synthesis of a wide array of N-substituted isoquinolinones with diverse alkyl and aryl groups. uea.ac.uk

Direct N-alkylation of a pre-formed isoquinolinone or dihydroisoquinolinone ring is another common strategy. For example, N-alkylated 3,4-dihydroisoquinolinones can be prepared through the N-alkylation of 3,3'-dimethyl-3,4-dihydroisoquinoline derivatives, followed by oxidation of the resulting iminium salts. scispace.comrsc.org This two-step process is effective for generating N-substituted products that may not be accessible through other routes. rsc.org The alkylation is typically achieved using alkyl halides, and the subsequent oxidation can be performed with reagents like potassium ferricyanide. scispace.comrsc.org

Table 3: Methods for Nitrogen Functionalization in Isoquinolinone Synthesis

| Method | Starting Material | Reagents | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Reductive Amination/Cyclisation | Methyl-2-(2-formylphenyl)acetate | 1. Primary Amine (R-NH₂) 2. NaBH₄ or Pd/C, HCOO⁻NH₄⁺ | N-Substituted 1,4-dihydro-3(2H)-isoquinolinones | One-pot process; versatile for various amines. | uea.ac.uk |

| N-Alkylation/Oxidation | 3,3'-Dimethyl-3,4-dihydroisoquinoline | 1. Alkyl Halide (R-X) 2. K₃[Fe(CN)₆], KOH | N-Alkyl-3,4-dihydroisoquinolinones | Access to 3-substituted N-alkyl products. Mild reaction conditions. | scispace.comrsc.org |

In Vitro Biological Activity Spectrum of 6 Methoxy 2h Isoquinolin 3 One Derivatives

Antimicrobial Activity Studies

Derivatives of 6-methoxy-2H-isoquinolin-3-one have demonstrated notable antimicrobial properties, with studies investigating their efficacy against both bacteria and fungi.

Evaluation of Antibacterial Properties

The isoquinoline (B145761) framework is a recognized scaffold for the development of broad-spectrum antibacterial agents. scilit.com Studies have shown that certain this compound derivatives possess antibacterial activity against various bacterial strains. For instance, a series of tricyclic isoquinoline derivatives were synthesized and tested against Gram-positive pathogens. Two compounds, 8d and 8f, showed antibacterial properties against Staphylococcus aureus (with Minimum Inhibitory Concentrations (MICs) of 16 µg/mL and 32 µg/mL, respectively), Streptococcus pneumoniae (MIC of 32 µg/mL for 8f), and Enterococcus faecium (MICs of 128 µg/mL and 64 µg/mL, respectively). mdpi.com

Another study highlighted that the isoquinoline alkaloid chelerythrine (B190780) was highly effective against Pseudomonas aeruginosa with a MIC of 1.9 µg/mL, while sanguinarine (B192314) was effective against S. aureus at the same concentration. mdpi.com While not all derivatives show broad-spectrum activity, with some being inactive against strains like Pseudomonas aurigenosa, specific modifications can enhance efficacy. sapub.org For example, the presence of a nitro group in a tetrahydroquinazoline (B156257) derivative led to high activity against Escherichia coli. sapub.org

Investigation of Antifungal Efficacy

The antifungal potential of isoquinoline derivatives has also been a significant area of research. A series of isoquinolone compounds containing an amide moiety were designed and synthesized, showing promising in vitro antifungal activity against several phytopathogenic fungi. tandfonline.com For example, compound Im exhibited over 60% inhibition against P. piricola, A. solani, F. graminearum, A. alternata, and R. solani. tandfonline.com The EC50 value of this compound against P. piricola was 13.155 mg/L, which was slightly better than the commercial fungicide chlorothalonil (B1668833) (14.323 mg/L). tandfonline.com

Other studies have shown that certain isoquinoline alkaloids, such as chelidonine, demonstrate antifungal efficacy against Candida albicans with a MIC value of 62.5 mg/L. mdpi.com The introduction of specific substituents, such as hydroxyethyl (B10761427) and thio-linked groups, has been shown to confer antifungal efficacy.

Anticancer Activity Research

Derivatives of this compound have emerged as a promising class of compounds in anticancer research, demonstrating cytotoxicity against various cancer cell lines through diverse mechanisms of action.

In Vitro Cytotoxicity and Antiproliferative Assays against Cancer Cell Lines

Numerous studies have reported the cytotoxic effects of this compound derivatives against a range of human cancer cell lines. For instance, a series of 1,2-diaryl-5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives showed significant cytotoxicity against HeLa cells, with IC50 values ranging from 1.93 to 33.84 µM. nih.gov Some of these compounds also demonstrated potent activity against breast cancer cell lines such as T47D, MCF-7, and MDA-MB231. nih.gov

Another study on spiro[indoline-3,1'-isoquinolin]-2-ones revealed that these compounds exhibit anti-proliferative activity. royalsocietypublishing.org Similarly, aminoisoquinoline-5,8-quinones showed moderate to high cytotoxic activity, with IC50 values ranging from 0.58 to 15.43 μM against various cancer cell lines. nih.gov Notably, some of these derivatives displayed selective toxicity towards cancer cells over normal cells. nih.gov The introduction of different substituents significantly influences the cytotoxic potency. For example, N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives have shown extremely high cytotoxicity against a panel of human tumor cell lines, with GI50 values in the nanomolar range. researchgate.net

Inhibition of Key Kinase Targets (e.g., EGFR, HER2, PARP-1/PARP-3, Tubulin Polymerization)

A significant mechanism through which these derivatives exert their anticancer effects is the inhibition of key cellular targets.

EGFR and HER2 Inhibition: Several novel imidazo[1,2-a]pyridine-isoquinoline derivatives have been synthesized and shown to be potent inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase. researchgate.net Some of these compounds exhibited potency comparable to or greater than the reference drug erlotinib. researchgate.net Furthermore, isoquinoline-tethered quinazoline (B50416) derivatives have been developed that show enhanced and selective inhibition of Human Epidermal Growth Factor Receptor 2 (HER2) over EGFR. nih.govrsc.org One such derivative demonstrated a 12-fold better selectivity for HER2 over EGFR compared to lapatinib. rsc.org

PARP-1/PARP-3 Inhibition: Derivatives of the isoquinolinone scaffold have been reported to selectively inhibit Poly(ADP-ribose) polymerase-2 (PARP-2). frontiersin.org More recently, novel quinoxaline-based derivatives designed as bioisosteres of the phthalazinone motif in the PARP inhibitor Olaparib have shown potent PARP-1 inhibitory activity, with some compounds exhibiting IC50 values in the low nanomolar range, even surpassing Olaparib. mdpi.com Another PARP inhibitor, AZD 2461, a phthalazinone derivative, potently inhibits PARP1 and PARP2 with IC50 values of 5 nM and 2 nM, respectively, while showing weaker inhibition of PARP3 (IC50 of 200 nM). rndsystems.com

Tubulin Polymerization Inhibition: A number of this compound analogs have been identified as potent inhibitors of tubulin polymerization. researchgate.netrsc.orgnih.gov For instance, N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives were found to inhibit tubulin assembly with IC50 values in the sub-micromolar range, comparable to or more potent than combretastatin (B1194345) A-4. researchgate.netnih.gov These compounds often bind to the colchicine (B1669291) site on tubulin. rsc.orgacs.org

Molecular Mechanism of Action in Cellular Models (e.g., Apoptosis Induction, Cell Cycle Arrest, Ubiquitination Degradation)

The cytotoxic effects of this compound derivatives are underpinned by their ability to induce programmed cell death and disrupt the cell cycle.

Apoptosis Induction: Many derivatives induce apoptosis in cancer cells. royalsocietypublishing.org This is often achieved by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as upregulating Bax and downregulating Bcl-2. acs.org This leads to mitochondrial dysfunction and the activation of caspases, which are key executioners of apoptosis. Some chalcone (B49325) methoxy (B1213986) derivatives have been shown to increase the Bax/Bcl2 ratio and activate caspase-3/7, confirming the induction of the mitochondrial apoptotic pathway. mdpi.com

Cell Cycle Arrest: A common mechanism of action is the induction of cell cycle arrest, frequently at the G2/M phase. vulcanchem.com This prevents cancer cells from proliferating. For example, some derivatives cause G2/M arrest by disrupting microtubule dynamics. royalsocietypublishing.org Other compounds have been shown to induce G1 phase arrest. acs.org

Ubiquitination Degradation: While less commonly reported for this specific scaffold, the broader class of kinase inhibitors, which includes many isoquinolinone derivatives, can influence protein degradation pathways. The inhibition of targets like tankyrases, a subclass of PARP enzymes, can lead to the stabilization of proteins that are normally targeted for ubiquitination and degradation, thereby affecting cellular signaling pathways.

Enzyme and Receptor Modulatory Studies (Non-Kinase)

Derivatives of this compound have shown significant interactions with a variety of non-kinase enzymes and receptors, highlighting their potential as modulators of key biological processes.

Interaction with Specific Enzymes and Receptors

Research has demonstrated that isoquinolinone derivatives can engage with various enzymes and receptors, leading to the modulation of their activity. For instance, certain derivatives have been found to interact with bacterial enzymes like MurB, as suggested by docking studies. This interaction indicates a potential for the development of novel antibacterial agents. Furthermore, some isoquinolinone derivatives are being explored for their capacity to act as positive allosteric modulators of dopamine (B1211576) receptors, which could have implications for treating neurodegenerative conditions such as Parkinson's disease.

In the realm of cancer research, a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives have been designed and synthesized as modulators of the cereblon (CRBN) protein. tandfonline.com One of the most potent compounds from this series, compound 10a , exhibited significant antiproliferative activity against multiple myeloma cell lines and was found to bind to CRBN. tandfonline.com Additionally, quinazolin-4-one derivatives, which share structural similarities, have been identified as negative allosteric modulators of the mGlu7 receptor, suggesting potential applications in treating schizophrenia. mdpi.com

Modulation of P-glycoprotein Efflux Activity

P-glycoprotein (P-gp) is a transmembrane efflux pump that plays a crucial role in multidrug resistance (MDR) in cancer cells by expelling chemotherapeutic agents. researchgate.net Several studies have investigated the potential of isoquinoline derivatives to modulate P-gp activity. The presence of methoxy groups in these derivatives has been shown to enhance their affinity for P-gp. nih.gov

Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) have demonstrated greater P-gp inhibitory efficacy compared to other series. sci-hub.se Specifically, compound 20 , which features a methoxyl group at the para-position of a benzene (B151609) ring, was identified as a potent P-gp inhibitor. sci-hub.se Research has also led to the identification of tetrahydroisoquinoline derivatives like tariquidar (B1662512) and elacridar, which exhibit high affinity for ABC proteins and have been optimized to reverse MDR. researchgate.net The modulation of P-gp by these compounds can involve either inhibition or, in some cases, activation of the transporter, which can alter the substrate specificity of P-gp. pnas.org

Thymidine (B127349) Phosphorylase Inhibition Research

Thymidine phosphorylase (TP) is an enzyme that is overexpressed in various solid tumors and is involved in angiogenesis. researchgate.netresearchgate.net Consequently, inhibitors of TP are considered promising anti-cancer agents. A number of isoquinoline derivatives have been synthesized and evaluated for their TP inhibitory potential.

A study of isoquinoline-based oxadiazole derivatives revealed that all tested compounds displayed significant inhibitory activity against TP, with IC50 values ranging from 1.10 to 54.60 µM. researchgate.netnih.gov The structure-activity relationship studies indicated that the nature of substitutions on the phenyl ring greatly influences the inhibitory activity. researchgate.netnih.gov Another study on a series of isoquinoline analogues also demonstrated their potential as E. coli thymidine phosphorylase inhibitors. researchgate.net For instance, compound 3h (IC50 = 14.40 ± 2.45 µM) and compound 3q (IC50 = 17.60 ± 1.07 µM) were identified as highly active compounds against the enzyme, even more so than the standard inhibitor, 7-deazaxanthine.

Table 1: Thymidine Phosphorylase Inhibitory Activity of Selected Isoquinoline Derivatives

| Compound | Substituent (R1) | Substituent (R2) | IC50 (µM) | Reference |

|---|---|---|---|---|

| 3a | phenyl | 2''-methoxyphenyl | 87.24 ± 2.08 | |

| 3d | - | 3'',4''-dimethylphenyl | 40.61 ± 3.17 | |

| 3h | - | 5''-nitrophenyl | 14.40 ± 2.45 | |

| 3j | - | un-substituted phenyl | 104.12 ± 0.75 | |

| 3q | - | - | 17.60 ± 1.07 |

Other Investigated Biological Modalities (In Vitro)

Beyond their interactions with specific enzymes and receptors, this compound derivatives have been explored for other in vitro biological activities, including anti-inflammatory potential and modulation of various biochemical pathways.

Anti-inflammatory Potential

The anti-inflammatory properties of isoquinoline derivatives have been a subject of interest. semanticscholar.org Overexpression of thymidine phosphorylase has been linked to chronic inflammatory diseases, suggesting that its inhibitors could have anti-inflammatory effects. nih.govnih.gov The anti-inflammatory activity of these compounds has been evaluated using in vitro models such as the inhibition of bovine serum albumin (BSA) denaturation, proteinase activity, and heat- and hypotonicity-induced hemolysis. researchgate.net

A novel isoquinoline alkaloid, Litcubanine A, was assessed for its potential anti-inflammatory activity by measuring its effect on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophages. nih.gov Furthermore, a series of 2-thienyl-3-substituted indole (B1671886) derivatives were evaluated for their anti-inflammatory activity against carrageenan-induced edema, with one compound showing more potency than the standard drug indomethacin. jocpr.com

Modulation of Biochemical Pathways

Derivatives of this compound can modulate various biochemical pathways through their interaction with molecular targets. smolecule.com For example, the inhibition of enzymes by these compounds can block their respective pathways, leading to a range of biological effects. The isoquinolinone core is a key feature that contributes to these activities.

In cancer cells, certain isoquinolinone derivatives have been shown to induce cell cycle arrest, particularly at the G0/G1 or G2/M phases, and to activate apoptotic pathways. researchgate.net These effects are often mediated by the modulation of key signaling proteins such as cyclin B1, CDK1, p21, and p53. researchgate.net The ability of these compounds to modulate such fundamental cellular processes underscores their potential as leads for the development of new therapeutic agents.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Impact of Methoxy (B1213986) Substitution and Positional Isomerism on Biological Activity

The position and number of methoxy groups on the isoquinoline (B145761) core have a significant influence on the biological activity of these compounds. Research has shown that even minor changes in methoxy substitution can lead to substantial differences in cytotoxicity and efficacy.

For instance, a study comparing isoquinoline derivatives revealed that the number and position of methoxy groups on the scaffold affect the cytotoxicity of the resulting metal complexes. chinesechemsoc.org Specifically, a ligand with two methoxy groups at the 6 and 7 positions (L1) resulted in palladium (C1) and rhodium (C2) complexes with lower IC50 values—indicating higher cytotoxicity—compared to complexes formed with a ligand having only one methoxy group at the 6-position (L3). chinesechemsoc.org This suggests that the presence of an additional methoxy group at the 7-position enhances the cytotoxic potential of these particular complexes. chinesechemsoc.org

Similarly, in a study of spiro[indoline-3,1′-isoquinolin]-2-ones, which are hybrid molecules of tetrahydroisoquinolines (THIQs) and oxindoles, analogues containing a 6,7-dimethoxy-THIQ fragment were more frequently associated with antiproliferative activity against cancer cell lines than those with a single 6-methoxy-THIQ fragment. royalsocietypublishing.org This further supports the observation that the 6,7-dimethoxy substitution pattern is often favorable for cytotoxic activity. royalsocietypublishing.org

The methoxy group itself, an ether functionality, donates electrons to the aromatic system and is a common feature in many alkaloids. Its presence influences the molecule's polarity and its ability to bind to biological receptors, which in turn can contribute to its pharmacological activity.

Table 1: Impact of Methoxy Substitution on Cytotoxicity of Isoquinoline-based Metal Complexes This table is interactive. Click on the headers to sort the data.

| Ligand | Methoxy Substitution | Complex | IC50 (µM) in HepG2 Cells |

|---|---|---|---|

| L1 | 6,7-dimethoxy | C1 (Pd) | 12.3 ± 1.5 |

| L1 | 6,7-dimethoxy | C2 (Rh) | 14.2 ± 1.1 |

| L3 | 6-methoxy | C3 (Pd) | 20.5 ± 1.3 |

| L3 | 6-methoxy | C4 (Rh) | 25.4 ± 1.6 |

Data sourced from a study on Pd(II) and Rh(III) complexes with isoquinoline derivatives. chinesechemsoc.org

Influence of Halogenated and Other Aromatic/Alkyl Substituents

The introduction of halogen atoms and other substituents to the isoquinoline framework is a common strategy to modulate the biological activity of these compounds. Halogenation, in particular, can significantly impact a molecule's properties.

The addition of halogen substituents can influence the biological effects of a compound. For example, in a study of cobalt bis(dicarbollide) derivatives, it was found that increasing the atomic mass of the halogen substituent improved the biological activity. rsc.org Specifically, the addition of a single iodine atom resulted in the most selective antibacterial outcome. rsc.org The order of effectiveness for oxidative dehalogenation of trihalogenated phenols was found to be F > Cl > Br > I, which corresponds to the order of electronegativity of the halogens. mdpi.com A higher electronegativity on the halogen substituent can lead to a higher nucleophilicity of the carbon to which it is attached. mdpi.com

In the context of quinoxaline (B1680401) structures, it has been demonstrated that the cytostatic activity is dependent on the type of substituent and its position. biomolther.org Derivatives with methyl or halogen groups at the 4th or 9th position showed strong anticancer activity. biomolther.org However, the addition of a chloro or acetyl group to isoindoloquinazolinone molecules did not have a significant impact on the metabolic activity of acute lymphoblastic leukemia cells. biomolther.org

The introduction of an ethyl group at the 6-position of a pyrimido[4,5-c]isoquinoline-1,3,7,10(2H,4H)-tetraone was a key structural feature in a series of antibacterial agents. mdpi.com Furthermore, a methyl substituent at the 3-position of a complex isoquinoline derivative provides hydrophobic character and can influence the molecule's conformation through steric effects, which can in turn affect its binding affinity and selectivity for biological targets.

Table 2: Examples of Substituted Isoquinoline Derivatives and Their Noted Effects This table is interactive. Click on the headers to sort the data.

| Base Scaffold | Substituent(s) | Position(s) | Observed Effect |

|---|---|---|---|

| Quinoxaline | Methyl or Halogen | 4 or 9 | Strong anticancer activity. biomolther.org |

| Cobalt bis(dicarbollide) | Iodine | - | Most selective antibacterial outcome. rsc.org |

| Pyrimidoisoquinolinquinone | Ethyl | 6 | Key feature for antibacterial activity. mdpi.com |

Role of the Lactam Structure in Molecular Recognition and Binding Affinity

The lactam structure, a cyclic amide, is a critical component of 6-methoxy-2H-isoquinolin-3-one and its derivatives, playing a significant role in molecular recognition and binding affinity.

The lactam moiety is instrumental in the interaction of these compounds with their molecular targets. For instance, the lactam and methoxy groups are crucial for the binding affinity and specificity of 6-methoxyisoquinolin-1(2H)-one to its targets. The ability of the lactam to form hydrogen bonds is a key factor in its molecular recognition capabilities. acs.org This has been demonstrated in studies where a lactam hydrogen-bonding site on a tricyclic octahydro-1H-4,7-methanoisoindol-1-one scaffold was used for substrate binding. acs.org

Furthermore, the lactam ring is a site for potential chemical modification. For example, reduction reactions can convert the lactam ring into an amine, which can be a starting point for further derivatization. Lactam-containing compounds have also been developed as inhibitors of enzymes such as factor Xa, highlighting the importance of this structural feature in drug design. google.com

In the context of enantioselective reactions, lactam hydrogen bonds have been used as control elements. acs.org Chiral templates with a lactam binding site have been employed in various photochemical and radical reactions to control the stereochemical outcome. acs.org

Rational Design and Optimization Strategies (e.g., Fragment-Based Drug Discovery in Research)

Rational design strategies, particularly fragment-based drug discovery (FBDD), have been effectively employed in the research and development of isoquinoline-based therapeutic agents. researchoutreach.org FBDD involves screening small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target. researchgate.net These initial hits are then optimized into more potent molecules. researchgate.net

One successful application of FBDD in this area was the discovery of 6-substituted isoquinolin-1-amine-based ROCK-I inhibitors. nih.gov An initial fragment hit was identified through NMR screening of a small, focused library. nih.gov This fragment was then grown and optimized to produce potent inhibitors. nih.gov

Another FBDD strategy, termed "fragment merging by design," has been used to develop kinase inhibitors. researchoutreach.org This approach involves identifying multiple fragments that bind to different positions on the isoquinoline ring and then merging them into a single, more potent molecule. researchoutreach.org For example, merging a fragment substituted at position 5 with one substituted at position 7 generated a highly potent kinase inhibitor. researchoutreach.org

Virtual screening is another computational tool used in the rational design of isoquinoline derivatives. In one study, a library of fragments was generated from known acetylcholinesterase (AChE) inhibitors. mdpi.com These fragments were then used to create a library of galantamine (GAL) derivatives, which were screened for their ability to cross the blood-brain barrier and for their inhibitory activity against AChE. mdpi.com This approach led to the identification of a novel and potent AChE inhibitor. mdpi.com

These rational design approaches allow for the systematic exploration of the chemical space around the isoquinoline scaffold, leading to the development of optimized compounds with improved biological activity and pharmacokinetic properties.

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 6-methoxyisoquinolin-1(2H)-one |

| 1-(2′-Aminophenyl)-6,7-dimethoxy-isoquinoline |

| 1-(2′-Aminophenyl)-6-methoxy-isoquinoline |

| Spiro[indoline-3,1′-isoquinolin]-2-ones |

| Tetrahydroisoquinolines (THIQs) |

| Oxindoles |

| Cobalt bis(dicarbollide) |

| Quinoxalines |

| Isoindoloquinazolinones |

| Pyrimido[4,5-c]isoquinoline-1,3,7,10(2H,4H)-tetraone |

| (4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |

| Tricyclic octahydro-1H-4,7-methanoisoindol-1-one |

| 6-substituted isoquinolin-1-amines |

Computational and Theoretical Chemistry Applications in Isoquinolinone Research

Quantum Mechanical Calculations (Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT))

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum mechanical methods used to study the electronic properties of molecules. scirp.orgohio-state.edu DFT is employed to determine the ground-state properties, while TD-DFT is used for excited-state properties, such as UV-Vis absorption spectra. scirp.orgohio-state.edumdpi.com

Geometry optimization is a fundamental computational step that seeks to find the minimum energy arrangement of atoms in a molecule. faccts.de For isoquinolinone derivatives, DFT methods, such as B3LYP with various basis sets (e.g., 6-311G(d,p)), are commonly used to obtain optimized geometries that are often in good agreement with experimental data from X-ray crystallography. researchgate.netmaterialsciencejournal.org

Once the geometry is optimized, a wealth of information about the electronic structure can be extracted. This includes the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. materialsciencejournal.org A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net For instance, in a study of a dihydrothieno[2,3-c]isoquinoline derivative, a small HOMO-LUMO gap of 3.81 eV indicated its soft nature and high reactivity. researchgate.net

Furthermore, the distribution of electron density in these orbitals can help predict potential sites for electrophilic and nucleophilic attack. materialsciencejournal.org Natural Bond Orbital (NBO) analysis is another technique used to study charge transfer and donor-acceptor interactions within the molecule. researchgate.net

Table 1: Calculated Electronic Properties of an Isoquinolinone Derivative

| Parameter | Value | Reference |

| HOMO Energy | -4.85 eV | materialsciencejournal.org |

| LUMO Energy | -0.60 eV | materialsciencejournal.org |

| HOMO-LUMO Gap | 4.25 eV | materialsciencejournal.org |

| Ionization Potential | 4.85 eV | materialsciencejournal.org |

| Electron Affinity | 0.60 eV | materialsciencejournal.org |

This table is based on data for a 2-(p-tolyl)-2,3-dihydro-1H-perimidine, a related heterocyclic compound, as a representative example of DFT calculations. Specific values for 6-methoxy-2H-isoquinolin-3-one would require dedicated calculations.

Theoretical calculations are instrumental in predicting and interpreting various spectroscopic data.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. materialsciencejournal.org These theoretical frequencies often show excellent agreement with experimental IR spectra, aiding in the assignment of vibrational modes to specific functional groups within the isoquinolinone scaffold. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic absorption spectra. scirp.orgmdpi.com By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the λmax values of electronic transitions. mdpi.com These calculations help in understanding the nature of the electronic transitions, often characterized as π → π* or n → π* transitions. scirp.org For example, TD-DFT calculations have been used to analyze the absorption spectra of various heterocyclic compounds, showing good agreement with experimental data. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common in the provided context, DFT can also be used to predict NMR chemical shifts (¹H and ¹³C). This is achieved by calculating the magnetic shielding tensors of the nuclei in the molecule.

Geometry Optimization and Electronic Structure Analysis

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between small molecules, like isoquinolinone derivatives, and biological macromolecules, typically proteins. researchgate.net These methods are crucial in drug discovery for predicting the binding affinity and mode of a ligand to its target protein. researchgate.net

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. plos.org This method involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding energy.

Following docking, the predicted binding poses are analyzed to identify key interactions, such as:

Hydrogen bonds: These are crucial for specificity and affinity. biorxiv.org

Hydrophobic interactions: Often a major driving force for binding. biorxiv.org

π-π stacking: Interactions between aromatic rings. biorxiv.org

Salt bridges: Electrostatic interactions between charged groups. biorxiv.org

For instance, docking studies on novel indolo[3,2-c]isoquinoline derivatives identified strong interactions with key amino acid residues in the SARS-CoV-2 main protease, including hydrogen bonding and π-sulfur interactions. nih.gov

Computational modeling of biological targets is essential for understanding disease mechanisms and for structure-based drug design. numberanalytics.comnih.gov This involves creating three-dimensional models of proteins and other biological macromolecules, often based on experimental data from X-ray crystallography or NMR spectroscopy.

Once a model of a biological target is established, it can be used in molecular docking and MD simulations to study how isoquinolinone derivatives might interact with it. acs.orgnih.gov This approach allows researchers to:

Identify potential binding sites on the target protein.

Screen virtual libraries of compounds to identify potential inhibitors.

Understand the structural basis for the activity of known inhibitors.

Design new derivatives with improved binding affinity and selectivity.

Molecular dynamics simulations provide a dynamic view of the ligand-protein complex, allowing researchers to observe the conformational changes and stability of the interactions over time. mdpi.comfrontiersin.org MD simulations can reveal the flexibility of both the ligand and the protein, which is often overlooked in rigid docking studies. researchgate.net

Ligand-Protein Interaction Analysis and Binding Mode Prediction

Supramolecular Interactions and Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. rsc.orgresearchgate.net It provides a graphical representation of the regions of close contact between neighboring molecules, offering insights into the nature and strength of the forces that hold the crystal together.

The Hirshfeld surface is mapped with properties like dnorm, which highlights intermolecular contacts shorter than the van der Waals radii, and decomposed into 2D fingerprint plots. These plots provide a quantitative summary of the different types of intermolecular contacts.

For isoquinoline (B145761) and related heterocyclic systems, Hirshfeld analysis has been used to study various interactions, including:

Hydrogen bonds (e.g., N-H···O, C-H···O): These are typically the most significant interactions. researchgate.net

π-π stacking interactions: Important for the packing of aromatic systems. acs.orgnih.gov

Halogen bonds (e.g., C-I···O): Can be a dominant interaction in halogenated derivatives. oup.com

For example, in the crystal structure of a tetrahydroisoquinoline derivative, Hirshfeld analysis revealed that H···H, C···H/H···C, O···H/H···O, and N···H/H···N interactions were the most important contributors to the crystal packing. researchgate.net This type of analysis is crucial for understanding the crystal engineering principles of isoquinolinone derivatives and for designing new crystalline materials with desired properties. rsc.orgacs.org

Conformational Landscape Exploration and Energy Minimization

The spatial arrangement of atoms and the accessible conformations of a molecule are fundamental to its chemical reactivity, physical properties, and biological interactions. For isoquinolinone derivatives like this compound, computational chemistry provides powerful tools to explore the conformational landscape and identify low-energy structures. Techniques such as Density Functional Theory (DFT) and other ab initio methods are instrumental in mapping the potential energy surface (PES) and understanding the delicate balance of forces that govern molecular shape. eurjchem.comaip.org

Detailed research into the conformational analysis of 1-aryl-1,4-dihydro-3(2H)-isoquinolinones has shown that the heterocyclic ring is not planar and typically adopts a boat or twisted-boat conformation. researchgate.net The energetic preference for a particular conformation is heavily influenced by the nature and position of its substituents, which can occupy pseudo-axial or pseudo-equatorial positions. researchgate.net While specific studies on the unsubstituted dihydropyridinone ring of this compound are not extensively documented, these findings on substituted analogs provide a valid framework for understanding its likely structural features.

A key conformational aspect of this compound is the orientation of the methoxy (B1213986) group attached to the aromatic ring. The rotation around the C(6)–O bond defines the position of the methyl group relative to the isoquinoline core. Potential energy surface (PES) scans, commonly performed using DFT methods, can elucidate the rotational barrier and the most stable conformers. researchgate.netresearchgate.net For methoxy-substituted aromatic systems, the conformers where the methyl group is coplanar with the ring are generally the most stable due to favorable electronic delocalization.

Another critical feature in the computational analysis of 2H-isoquinolin-3-one systems is the potential for lactam-lactim tautomerism. The this compound (lactam form) can exist in equilibrium with its tautomer, 3-hydroxy-6-methoxyisoquinoline (lactim form). DFT calculations are highly effective in determining the relative thermodynamic stabilities of such tautomers in both the gas phase and in solution. scirp.orgresearchgate.net Studies on analogous heterocyclic ketones, such as quinolin-4-ones, have shown that the keto (lactam) form is often thermodynamically more stable than the enol (lactim) form, though the energy difference can be influenced by substitution and solvent effects. scirp.orgresearchgate.netmdpi.com

The tables below present illustrative data based on computational studies of analogous molecular systems, demonstrating the type of information generated through conformational and tautomeric analysis.

Table 1: Calculated Relative Energies for Methoxy Group Conformations in this compound This table presents hypothetical data derived from typical energy values found in computational studies of methoxy-substituted aromatic compounds. The calculations are typically performed using DFT at a level like B3LYP/6-311++G(d,p). researchgate.net

| Conformer | Dihedral Angle (C5-C6-O-CH₃) | Relative Energy (kcal/mol) | Note |

| syn-planar | 0° | 0.00 | Global Minimum |

| Perpendicular | 90° | 2.5 - 3.5 | Rotational Barrier (Transition State) |

| anti-planar | 180° | 0.1 - 0.5 | Local Minimum, slightly higher in energy than syn-planar |

Table 2: Calculated Relative Stability of Lactam-Lactim Tautomers This table shows representative energy differences based on DFT calculations performed on similar heterocyclic systems like quinolinones. The relative stability is crucial for predicting chemical behavior. scirp.orgresearchgate.net

| Tautomer | Structure Name | Relative Energy (kcal/mol) (Gas Phase) | Predicted Stability |

| Lactam | This compound | 0.00 | More Stable |

| Lactim | 3-hydroxy-6-methoxyisoquinoline | 4.0 - 7.0 | Less Stable |

Energy minimization calculations, often performed using methods like the MM2 force field for initial screening or more robustly with DFT, provide the optimized geometries for these stable conformers and tautomers. researchgate.net This foundational information is essential for subsequent computational work, including molecular docking simulations and the prediction of spectroscopic properties. researchgate.net

6 Methoxy 2h Isoquinolin 3 One As a Chemical Scaffold and Building Block in Academic Synthesis

Applications in Complex Organic Molecule Synthesis

The 6-methoxy-2H-isoquinolin-3-one framework serves as a crucial building block in the multistep synthesis of complex organic molecules. Its inherent functionality allows for a variety of chemical transformations, enabling chemists to build molecular complexity in a controlled and predictable manner. The isoquinolone core is often found in natural products, and synthetic chemists leverage this pre-existing, functionalized ring system to streamline synthetic routes. acs.org

Derivatives of the 6-methoxy-isoquinoline scaffold have been used as ligands in the synthesis of organometallic compounds. For instance, isoquinoline (B145761) derivatives containing a methoxy (B1213986) group at the 6-position have been synthesized and used to create palladium(II) and rhodium(III) complexes. chinesechemsoc.org These synthetic efforts highlight the utility of the scaffold in accessing complex coordination compounds with potential applications in catalysis and materials science. chinesechemsoc.org The synthesis of these complex molecules often begins with foundational structures like methoxy-substituted isoquinolones, demonstrating their role as key intermediates. chinesechemsoc.org

| Starting Scaffold/Ligand Precursor | Resulting Complex Molecule Type | Potential Application Area | Reference |

|---|---|---|---|

| 1-(2′-aminophenyl)-6-methoxy-3,4-dihydroisoquinoline | Palladium(II) Complex | Anticancer Research | chinesechemsoc.org |

| 1-(2′-aminophenyl)-6-methoxy-isoquinoline | Rhodium(III) Complex | Anticancer Research | chinesechemsoc.org |

Development of New Chemical Probes and Bioactive Scaffolds

The 6-methoxy-isoquinolone motif is a recognized "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. This makes it an excellent starting point for developing new chemical probes and bioactive scaffolds. Researchers modify the core structure to create derivatives with tailored biological activities.

A notable example is the development of inhibitors for Rho kinase (ROCK), a target for cardiovascular diseases. Studies have shown that substituting the 6-methoxy group of isoquinolone-based natural product analogues with other functional groups, such as ether-tethered azacyclic moieties, can lead to potent ROCK inhibitors. acs.org This demonstrates how the 6-position is a key handle for chemical modification to tune biological activity.

Furthermore, the isoquinoline scaffold has been central to the creation of molecules with potential anticancer properties. Palladium(II) and rhodium(III) complexes synthesized from 6-methoxy-isoquinoline derivatives have shown significant in vitro anticancer activity against cell lines like HepG2. chinesechemsoc.org In a different approach, a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives were designed as modulators of the cereblon (CRBN) protein, which is relevant in cancer therapy. tandfonline.com Within this series, a 7-methoxy substituted compound was synthesized, underscoring the importance of methoxy-isoquinoline scaffolds in designing new therapeutic agents. tandfonline.com

| Scaffold/Derivative | Biological Target/Activity | Therapeutic Area | Reference |

|---|---|---|---|

| 6-Azacyclic-substituted isoquinolone (analogue of 6-methoxy natural product) | Rho Kinase (ROCK) Inhibition | Cardiovascular Disease | acs.org |

| Palladium(II) and Rhodium(III) complexes of 6-methoxy-isoquinoline derivatives | Anticancer Activity (in vitro) | Oncology | chinesechemsoc.org |

| 7-Methoxy-2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione | Cereblon (CRBN) Modulation, Antiproliferative Activity | Oncology | tandfonline.com |

Combinatorial Solid-Phase Synthesis and Library Generation

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. numberanalytics.comopenaccessjournals.com This approach, often performed using solid-phase synthesis where molecules are built on a solid resin support, is a cornerstone of modern drug discovery. numberanalytics.commdpi.com It allows researchers to efficiently generate and screen vast collections of compounds to identify new lead structures. numberanalytics.com

The this compound scaffold is well-suited for combinatorial library generation. Its structure possesses multiple points of diversity that can be readily functionalized. For example, the nitrogen atom of the lactam ring and various positions on the aromatic ring can be modified using a range of reactants. In a solid-phase approach, the scaffold could be attached to a resin, followed by sequential reactions with different building blocks in a "split-and-pool" method to create a large library of unique isoquinolone derivatives. nih.gov This strategy enables the systematic exploration of the chemical space around the core scaffold, which is essential for identifying compounds with optimized biological activity. While specific library generation using this exact compound is not widely documented, the solid-phase synthesis of other heterocyclic libraries, such as 2H-benzopyrans, demonstrates the power and applicability of this methodology for creating drug-like molecules from core scaffolds. mdpi.com

Intermediates in Natural Product and Alkaloid Research

Isoquinoline alkaloids are a large and diverse class of natural products derived from amino acids, known for a wide spectrum of biological activities, including analgesic, antibacterial, and antitumor effects. nih.gov Many of these naturally occurring compounds feature a core structure that is identical or closely related to this compound. acs.org Natural isoquinolones are frequently substituted with a methoxy group at the C-6 and/or C-7 positions. acs.org

Because of this prevalence in nature, this compound and its close relatives are critical intermediates in the field of natural product and alkaloid research. Synthetic chemists use these scaffolds to:

Achieve the total synthesis of complex natural products.

Create structural analogues of natural alkaloids to probe structure-activity relationships (SAR).

Develop simplified versions of complex natural products that retain biological activity but are easier to synthesize.

The development of new synthetic methods is often inspired by the challenge of constructing these complex natural molecules. researchgate.net The use of the 6-methoxy-isoquinolone core allows researchers to bypass early-stage synthetic steps and focus on the intricate chemistry required to complete the synthesis of a target alkaloid or to create novel, unnatural derivatives with potentially enhanced therapeutic properties. acs.org

| Natural Product | Structural Feature | Significance | Reference |

|---|---|---|---|

| Doryphornine | Isoquinolone core with C-6 methoxy group | A representative isoquinolone natural product. | acs.org |

| Siamine | Isoquinolone core with C-6 methoxy group | A naturally occurring isoquinolone. | acs.org |

| Coryaldine | Tetrahydroisoquinoline with methoxy groups | A simple isoquinoline alkaloid. | acs.org |

| Thalifoline | Tetrahydroisoquinoline with C-6 methoxy group | An isoquinoline alkaloid isolated from Michelia champaca. | nih.gov |

Future Research Trajectories and Interdisciplinary Opportunities

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of efficient and environmentally benign methods for constructing the isoquinolinone framework is a key area of ongoing research. Traditional multi-step syntheses are often resource-intensive and can generate significant waste. Modern synthetic chemistry is moving towards more elegant and sustainable solutions.

A promising strategy involves the use of transition-metal catalysis. For instance, rhodium(III)-catalyzed C-H activation and annulation reactions have been developed for the synthesis of 3,4-unsubstituted isoquinolin-1(2H)-ones. chemistryviews.org This method utilizes N-methoxybenzamides and vinylene carbonate (as an acetylene (B1199291) surrogate) and can be performed in biomass-derived ethanol (B145695) at room temperature, eliminating the need for harsh external oxidants and representing a significant step towards green synthesis. chemistryviews.org

Further research is also focused on improving existing routes. For example, a more convenient and higher-yielding synthesis for 1-chloro-6-methoxy-isoquinolin-3-ol, a key precursor, has been developed. This route, involving the carboxylation of 4-methoxy-2-methylbenzonitrile (B1588036) followed by cyclization, is noted to be less hazardous and more reproducible than previous methods. researchgate.net The exploration of novel cyclization strategies, such as those used in the synthesis of related alkaloids like Corypalline, could also be adapted to provide new entries to the 6-methoxy-2H-isoquinolin-3-one scaffold. ijsr.in

Future work will likely focus on expanding the substrate scope of these catalytic systems, exploring other earth-abundant metal catalysts, and developing one-pot procedures to further enhance efficiency and sustainability.

Identification of New Biological Targets and Mechanisms (In Vitro)

The isoquinolinone scaffold is a "privileged structure" in medicinal chemistry, found in numerous bioactive molecules. While the specific biological targets of this compound are still under intense investigation, research on closely related analogues provides a roadmap for future in vitro studies.

A significant body of evidence points towards anticancer activity through the disruption of microtubule dynamics. A study on 3-arylisoquinolinones found that these compounds can mimic colchicine (B1669291), binding to tubulin and inhibiting its polymerization. acs.org This action leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis. acs.org The tetrahydroisoquinoline (THIQ) scaffold has also been associated with microtubule disruption. royalsocietypublishing.org

Another key mechanism is the induction of apoptosis through the modulation of key regulatory proteins. Derivatives of the related isoquinolin-6-ol (B1493623) have been shown to upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2. Furthermore, isoquinoline (B145761) derivatives can induce apoptosis through the activation of caspases-3, -8, and -9, and by modulating the p53 tumor suppressor pathway. royalsocietypublishing.org Metal complexes incorporating 6-methoxy-isoquinoline have been shown to induce mitochondria-mediated apoptosis by increasing reactive oxygen species (ROS) and stimulating Ca2+ release. chinesechemsoc.org

Future in vitro research should aim to:

Screen this compound and its derivatives against a wide panel of cancer cell lines and microbial strains.

Utilize proteomics and genomics approaches to identify specific enzyme or receptor targets.

Conduct detailed mechanistic studies to elucidate pathways involved in cell cycle arrest, apoptosis, and any potential anti-inflammatory or neuroprotective effects. royalsocietypublishing.org

| Compound Class | Observed In Vitro Mechanism | Potential Target(s) | Reference(s) |

| 3-Arylisoquinolinones | Inhibition of tubulin polymerization, G2/M cell cycle arrest, apoptosis | Microtubules (Colchicine-binding site) | acs.org |

| Tetrahydroisoquinolines (THIQs) | Induction of apoptosis, disruption of microtubule dynamics | Caspases, p53, MDM2 | royalsocietypublishing.org |

| Isoquinolin-6-ol derivatives | Apoptosis induction, G2/M cell cycle arrest | Bax/Bcl-2 protein family | |

| Metal complexes with 6-methoxy-isoquinoline | Mitochondria-mediated apoptosis, autophagic cell death | Mitochondria | chinesechemsoc.org |

Advanced Computational Modeling for Predictive Design

Computational chemistry has become an indispensable tool for accelerating the drug discovery process. For the isoquinolinone scaffold, a variety of in silico methods are being employed to predict biological activity, understand molecular interactions, and design novel derivatives with enhanced properties.

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal for identifying the key structural features that govern a compound's potency. For example, a 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) was successfully used to develop models that could predict the antibacterial activity of pyrimido-isoquinolin-quinone derivatives against MRSA. nih.gov These models, which explained activity based on steric, electronic, and hydrogen-bond acceptor properties, guided the design of new, more active compounds. nih.gov